molecular formula C13H28Cl2N2 B1424760 2-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride CAS No. 1219981-25-5

2-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride

Cat. No.: B1424760
CAS No.: 1219981-25-5
M. Wt: 283.3 g/mol
InChI Key: BCPQZLGNIHWMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride is a synthetic organic compound featuring a piperidine backbone, which is a common structural motif in medicinal chemistry and pharmaceutical research . Piperidine derivatives are of significant interest in the development of new therapeutic agents and are frequently utilized as key building blocks in organic synthesis . This dihydrochloride salt form typically offers enhanced solubility and stability for research applications. Researchers employ such complex piperidine-based structures in various fields, including the study of neurological targets, the synthesis of novel chemical libraries, and the investigation of structure-activity relationships. As a specialized research chemical, this compound is provided for laboratory investigations. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-methyl-1-(2-piperidin-4-ylethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-12-4-2-3-10-15(12)11-7-13-5-8-14-9-6-13;;/h12-14H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPQZLGNIHWMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methylpiperidine Derivatives

  • Chiral 2-substituted piperidones can be synthesized via double aza-Michael reactions starting from divinyl ketones, followed by reductive amination or further functionalization to introduce the methyl group at the 2-position of the piperidine ring. This method provides high yields and stereochemical control, as shown in recent synthetic approaches for 2-substituted 4-piperidones.

  • Methylation at the 2-position is often achieved by using chiral auxiliaries such as (S)-α-phenylethylamine to control stereochemistry during ring formation.

Preparation of 4-Piperidinyl Ethyl Linker

  • The 4-piperidinyl moiety can be introduced by alkylation reactions where a piperidine nitrogen is alkylated with a suitable 2-bromoethyl derivative or similar electrophile, forming the 2-(4-piperidinyl)ethyl linkage.

  • Protection of amine groups during alkylation is critical to prevent side reactions. Typical protecting groups include benzyl or other carbamate derivatives, which can be removed by hydrogenolysis after the key bond formation.

Formation of the Piperidine-Piperidine Linkage

  • The linkage between the 2-methylpiperidine and the 4-piperidinyl ethyl fragment is generally formed via nucleophilic substitution or reductive amination, depending on the functional groups present.

  • Reductive amination using aldehydes or ketones with piperidine amines under hydrogenation conditions (e.g., Pd/C catalyst, hydrogen gas or transfer hydrogenation with formaldehyde and acid) is a common approach to form secondary or tertiary amines.

Salt Formation: Dihydrochloride Preparation

  • The free base of the compound is converted to the dihydrochloride salt by treatment with hydrochloric acid, typically using 1.5 to 2 equivalents of HCl in an appropriate solvent (e.g., ethanol or ethereal solvents) to precipitate the dihydrochloride salt, improving compound stability and handling.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Double aza-Michael reaction Divinyl ketones, benzylamine, NaHCO3, reflux 79-84 High yield for aromatic substituted piperidones
2 Methylation at 2-position Chiral auxiliary (S)-α-phenylethylamine, Grignard reagent 70-80 Stereochemical control achieved
3 Alkylation of piperidine N 2-bromoethyl derivative, NaH, DMF or THF 75-90 Protecting groups used to avoid side reactions
4 Reductive amination Formaldehyde, Pd/C catalyst, acid, heat (90-95°C) 85-90 Transfer hydrogenation conditions
5 Salt formation HCl (1.5 eq), ethanol solvent >95 Precipitates dihydrochloride salt

Research Findings and Optimization Notes

  • Transfer hydrogenation using formaldehyde and palladium catalysts under mild heating efficiently converts piperidine carboxylic acid derivatives to methylated amines, facilitating the formation of 1-methylpiperidine intermediates with high purity and yield.

  • Double aza-Michael reaction provides an atom-efficient route to chiral 2-substituted piperidones, which are key intermediates for the target compound. This method avoids harsh reagents and allows for scalability.

  • Protecting group strategies are essential in multi-step syntheses to prevent over-alkylation or polymerization, especially when handling multiple amine functionalities.

  • Salt formation is straightforward but critical for pharmaceutical-grade compounds, ensuring enhanced aqueous solubility and stability. The dihydrochloride salt form is favored for its crystalline nature and ease of purification.

Summary Table of Preparation Methods

Preparation Aspect Methodology Advantages References
2-Methylpiperidine synthesis Double aza-Michael reaction + chiral auxiliaries High stereoselectivity, good yields
Piperidinyl ethyl linker formation N-alkylation with 2-bromoethyl derivatives Efficient linkage formation
Methylation and reductive amination Transfer hydrogenation with formaldehyde and Pd catalyst Mild conditions, high purity
Salt formation Treatment with HCl Improved stability & solubility

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antipsychotic and Neurological Applications

Piperidine derivatives, including 2-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride, are crucial in the development of antipsychotic medications. For instance, compounds structurally related to this piperidine have been utilized in synthesizing antipsychotic agents like Melperone, which is used to treat schizophrenia and other psychiatric disorders . The ability to modify the piperidine structure allows for the exploration of new pharmacological profiles that can enhance efficacy and reduce side effects.

Case Study: Donepezil Synthesis

Research has demonstrated that similar piperidine derivatives can be synthesized through chemoselective methods that maintain the integrity of the functional groups involved. One notable example is the synthesis of donepezil, a drug used for Alzheimer's disease treatment, which showcases how piperidine derivatives can be effectively employed in creating therapeutic agents .

Biochemical Research

Role in Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that modifications to the piperidine ring can influence binding affinity and selectivity towards various biological targets. This is particularly relevant in drug discovery processes where understanding enzyme interactions is crucial .

Toxicological Analysis

Due to its structural similarity to various psychoactive substances, this compound has potential applications in forensic science, particularly in toxicological screenings. Its detection can aid in identifying substance abuse cases or accidental overdoses involving piperidine derivatives .

Research on Synthesis Methods

Recent advancements have focused on optimizing synthetic routes for producing piperidine derivatives efficiently. Techniques such as palladium-catalyzed hydrogenation have been explored to achieve high yields with specific stereochemistry . These methodologies not only enhance the production efficiency but also allow for the incorporation of diverse functional groups that can lead to novel therapeutic compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Molecular Properties of Analogs

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hazard Class
2-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride 1219981-25-5 C₁₃H₂₆Cl₂N₂* ~280 (estimated) Piperidine, methyl, ethyl linker Unknown
2-(4-Piperidinyl)ethyl nicotinate hydrochloride 1219981-10-8 C₁₃H₁₉ClN₂O₂ 270.76 Piperidine, nicotinate ester Irritant
4-[2-(4-Piperidinyl)ethyl]morpholine dihydrochloride 103640-18-2 C₁₁H₂₄Cl₂N₂O 271.23 Piperidine, morpholine, ethyl linker Unknown
4-(Diphenylmethoxy)piperidine Hydrochloride 65214-86-0 C₁₈H₂₁ClNO 303.83 Piperidine, diphenylmethoxy No data

*Estimated based on structural analysis.

Key Observations:

Functional Group Influence: The target compound shares a piperidine core and ethyl linker with 4-[2-(4-piperidinyl)ethyl]morpholine dihydrochloride but differs by substituting morpholine with a second piperidine ring. This substitution may alter solubility and hydrogen-bonding capacity.

Molecular Weight and Complexity :

  • 4-(Diphenylmethoxy)piperidine Hydrochloride (MW 303.83) is significantly heavier due to its bulky diphenylmethoxy group, which likely increases lipophilicity and reduces water solubility compared to the target compound .

Biological Activity

2-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride is a chemical compound with the molecular formula C14H30Cl2N2 and a molecular weight of 297.307 Da. Its unique structure, characterized by a specific substitution pattern on the piperidine ring, suggests potential pharmacological properties that have yet to be fully explored. This compound is primarily investigated for its biological activity, particularly its interactions with various receptors and enzymes.

The biological activity of this compound is believed to involve several mechanisms:

  • Receptor Binding : Similar compounds have been shown to target the histamine H1 receptor , which is involved in allergic responses. By acting as an antagonist, this compound may inhibit the receptor's activation, thereby alleviating symptoms associated with histamine release.
  • Enzyme Interactions : The compound has been noted to interact with acetylcholinesterase , an enzyme crucial for the breakdown of acetylcholine in synaptic clefts. Inhibition of this enzyme can lead to increased levels of acetylcholine, potentially enhancing cholinergic signaling.

Cellular Effects

Research indicates that this compound can influence several cellular processes:

  • Cell Signaling Pathways : It has been observed to affect the MAPK/ERK pathway , which plays a significant role in cell proliferation and differentiation. Modulating this pathway can have implications for various physiological and pathological processes.
  • Gene Expression : The compound may also alter gene expression profiles, impacting cellular metabolism and function.

Pharmacological Properties

The pharmacological profile of this compound suggests potential therapeutic applications:

  • Stimulant Properties : Preliminary studies indicate that this compound may exhibit stimulant effects, similar to other piperidine derivatives. However, detailed investigations are required to fully understand its pharmacodynamics and pharmacokinetics.
  • Potential Therapeutic Applications : Given its interactions with key receptors and enzymes, there is ongoing research into its potential use in treating conditions related to cholinergic dysfunction and allergic responses.

Structure-Activity Relationship (SAR)

A study focusing on the SAR of piperidine derivatives highlighted how modifications in the piperidine ring can significantly affect biological potency. For instance, variations in substituents on the nitrogen atom of the piperidine ring were shown to influence both cellular potency and selectivity against specific targets .

CompoundModificationIC50 (µM)Notes
1N-H piperidine10Base compound
2N-Me piperidine15Reduced potency
3N-isobutyl amide5Improved selectivity

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits varying degrees of activity against different cell lines. For example, it was tested on HeLa cells where it showed promising results in modulating cellular pathways involved in proliferation .

Pharmacokinetic Profile

The pharmacokinetic properties of related compounds have been evaluated, revealing important insights into absorption, distribution, metabolism, and excretion (ADME). These properties are crucial for understanding the therapeutic potential and safety profile of this compound:

ParameterValue
Oral Bioavailability~92%
Half-life~1.6 hours
ClearanceModerate (~2.16 L/h/kg)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride
Reactant of Route 2
2-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.